Product packaging for 1-(3-Fluorophenyl)-4-methylcyclohexan-1-ol(Cat. No.:)

1-(3-Fluorophenyl)-4-methylcyclohexan-1-ol

Cat. No.: B13243979
M. Wt: 208.27 g/mol
InChI Key: QWNQKNGWVGBAEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Fluorophenyl)-4-methylcyclohexan-1-ol is a fluorinated cyclohexanol derivative offered for research and development purposes. This compound serves as a versatile synthetic intermediate or building block in organic synthesis, particularly in medicinal chemistry and chemical biology. The structure incorporates a fluorinated aryl group and an alicyclic alcohol, which are common pharmacophores in drug discovery . Fluorination is a widely used strategy in lead optimization to modulate a molecule's electronic properties, metabolic stability, and membrane permeability . The cyclohexanol scaffold is a privileged structure found in many biologically active molecules and is also utilized in the development of materials science and fragrance compounds . As a high-purity research chemical, it is aimed at facilitating the exploration of new chemical entities and the synthesis of more complex molecular architectures. Researchers can utilize this compound in reactions such as oxidations, substitutions, and as a precursor for other functionalized cyclohexane systems. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17FO B13243979 1-(3-Fluorophenyl)-4-methylcyclohexan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H17FO

Molecular Weight

208.27 g/mol

IUPAC Name

1-(3-fluorophenyl)-4-methylcyclohexan-1-ol

InChI

InChI=1S/C13H17FO/c1-10-5-7-13(15,8-6-10)11-3-2-4-12(14)9-11/h2-4,9-10,15H,5-8H2,1H3

InChI Key

QWNQKNGWVGBAEN-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(C2=CC(=CC=C2)F)O

Origin of Product

United States

Synthetic Methodologies for the Preparation of 1 3 Fluorophenyl 4 Methylcyclohexan 1 Ol

Retrosynthetic Analysis and Strategic Disconnections Leading to the Cyclohexanol (B46403) Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, readily available starting materials. numberanalytics.comyoutube.com This process of "thinking backward" from the product to the reactants allows for the identification of potential synthetic pathways. youtube.compharmacy180.com For the target molecule, 1-(3-fluorophenyl)-4-methylcyclohexan-1-ol, the most logical disconnection involves cleaving one of the carbon-carbon (C-C) bonds originating from the tertiary carbinol center.

The most strategic disconnection is the bond between the cyclohexyl ring and the 3-fluorophenyl group. This retrosynthetic step simplifies the complex tertiary alcohol into two more manageable precursor molecules: a ketone and an organometallic reagent. This approach is based on the well-established reliability of forming such C-C bonds through nucleophilic addition to a carbonyl group.

This disconnection leads to the following synthons, which are idealized fragments:

An acyl cation synthon on the cyclohexyl ring.

A 3-fluorophenyl anion synthon.

These synthons correspond to the following real-world reagents:

4-methylcyclohexanone (B47639) as the electrophilic carbonyl component.

A 3-fluorophenyl organometallic reagent (e.g., Grignard or organolithium) as the nucleophilic component.

The construction of a tertiary alcohol from a ketone is a cornerstone of organic synthesis. The most prominent and widely utilized method for this transformation is the nucleophilic addition of a carbon-based nucleophile to the electrophilic carbonyl carbon of a ketone. vaia.com This reaction effectively forms the crucial carbon-carbon bond that defines the tertiary alcohol.

Organometallic reagents, such as Grignard and organolithium reagents, are exceptionally well-suited for this purpose. libretexts.org These reagents feature a highly polarized carbon-metal bond, which imparts significant carbanionic character to the carbon atom. This makes them potent nucleophiles capable of attacking the electron-deficient carbonyl carbon of ketones like 4-methylcyclohexanone. libretexts.orgpearson.com The reaction proceeds via a tetrahedral alkoxide intermediate, which, upon an acidic workup, is protonated to yield the final tertiary alcohol product. pearson.com

The addition of the 3-fluorophenyl group to the prochiral carbonyl carbon of 4-methylcyclohexanone results in the formation of a new chiral center at the carbinol position (C1). mdpi.com The stereochemical outcome of this addition is a critical consideration in the synthesis. The nucleophilic attack can theoretically occur from two different faces of the planar carbonyl group, leading to the formation of two possible stereoisomers.

The conformation of the 4-methylcyclohexanone ring and the steric bulk of both the incoming nucleophile and the substituent on the ring influence the direction of attack. The methyl group at the C4 position can exert steric hindrance, potentially favoring either an axial or equatorial attack by the organometallic reagent.

Axial Attack: The nucleophile approaches from the top or bottom face of the ring, parallel to the principal axis.

Equatorial Attack: The nucleophile approaches from the side of the ring.

Generally, nucleophilic additions to cyclohexanones can proceed via either pathway, and the selectivity is often dependent on the specific reagent and reaction conditions used. wikipedia.org Achieving high stereoselectivity may require the use of chiral auxiliaries or catalysts, although for this specific target, the primary focus is often on the successful construction of the core scaffold.

Exploration and Development of Novel Synthetic Pathways

Building upon the retrosynthetic blueprint, the forward synthesis focuses on the practical implementation of the key C-C bond-forming reaction. The development of a robust synthetic pathway involves optimizing the reaction between 4-methylcyclohexanone and a suitable 3-fluorophenyl organometallic reagent.

The core of the synthetic strategy is the reaction of an organometallic compound containing the 3-fluorophenyl moiety with 4-methylcyclohexanone. libretexts.org This reaction is typically performed in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the highly basic organometallic reagent from being quenched by acidic protons. libretexts.org

The Grignard reaction is a classic and highly reliable method for forming C-C bonds. vaia.com The synthesis of this compound via this method involves the preparation of 3-fluorophenylmagnesium bromide, followed by its reaction with 4-methylcyclohexanone.

The Grignard reagent is prepared by reacting 1-bromo-3-fluorobenzene (B1666201) with magnesium metal in anhydrous ether. Once formed, the solution of the Grignard reagent is slowly added to a solution of 4-methylcyclohexanone at a reduced temperature to control the exothermic reaction. The nucleophilic phenyl group attacks the carbonyl carbon, forming a magnesium alkoxide intermediate. pearson.com A subsequent aqueous acidic workup (e.g., with dilute HCl or NH₄Cl) protonates the alkoxide to yield the desired tertiary alcohol, this compound. vaia.com

Table 1: Typical Parameters for Grignard Addition to 4-Methylcyclohexanone
ParameterDescriptionCommon Conditions
Grignard Reagent3-Fluorophenylmagnesium bromidePrepared in situ from 1-bromo-3-fluorobenzene and Mg
Ketone Substrate4-MethylcyclohexanoneCommercially available
SolventAnhydrous diethyl ether or THFEssential to stabilize the Grignard reagent
Temperature0 °C to room temperatureInitial addition is often cooled
WorkupAqueous acid (e.g., sat. NH₄Cl, dilute HCl)Protonates the alkoxide intermediate
OutcomeFormation of this compoundGenerally provides good to excellent yields

Organolithium reagents serve as a powerful alternative to Grignard reagents for addition to carbonyls. wikipedia.org The corresponding reagent for this synthesis, 3-fluorophenyllithium, can be prepared via lithium-halogen exchange from 1-bromo-3-fluorobenzene and an alkyllithium reagent like n-butyllithium, or by direct metallation.

Organolithium reagents are generally more reactive and more basic than their Grignard counterparts. libretexts.org The reaction with 4-methylcyclohexanone follows a similar mechanism of nucleophilic attack on the carbonyl carbon to form a lithium alkoxide intermediate, which is then protonated during workup. youtube.com Due to their higher reactivity, these reactions are often conducted at lower temperatures (e.g., -78 °C) to minimize side reactions, such as enolization of the ketone.

Table 2: Comparative Reactivity of Organometallic Reagents
Reagent TypeRelative ReactivityTypical Reaction TemperaturePotential Side Reactions
Grignard (R-MgX)High0 °C to refluxReduction of sterically hindered ketones
Organolithium (R-Li)Very High-78 °C to 0 °CEnolization of the ketone, potential for higher basicity

The choice between a Grignard and an organolithium reagent may depend on factors such as the availability of starting materials, desired reaction conditions, and the potential for side reactions. Both pathways represent viable and effective strategies for the synthesis of this compound.

Alternative Approaches to Tertiary Alcohol Formation

Beyond the conventional Grignard reaction, other methods offer unique advantages, such as milder reaction conditions or tolerance to a broader range of functional groups.

Barbier-type Reactions

The Barbier reaction is a key alternative to the Grignard reaction for forming carbon-carbon bonds. Its defining feature is the in situ generation of the organometallic reagent in the presence of the carbonyl substrate. This one-pot procedure involves reacting an alkyl or aryl halide (in this case, 1-bromo-3-fluorobenzene) with a metal (commonly magnesium, zinc, indium, or tin) in the presence of the ketone (4-methylcyclohexanone). tdcommons.org

This approach is particularly advantageous when the corresponding organometallic reagent is unstable and cannot be prepared and stored separately. Furthermore, Barbier-type reactions, especially those using metals like zinc or indium, can often be conducted in aqueous or greener solvents, which is a significant advantage over the strictly anhydrous conditions required for Grignard reagents. The reaction proceeds via a nucleophilic addition mechanism, where the transiently formed organometallic species attacks the electrophilic carbonyl carbon of 4-methylcyclohexanone to form the tertiary alcohol. tdcommons.org

Reformatsky Reactions

The Reformatsky reaction provides another pathway for C-C bond formation, traditionally used to synthesize β-hydroxy esters from α-halo esters and carbonyl compounds in the presence of zinc metal. mnstate.edulibretexts.org The key intermediate is an organozinc reagent, often called a Reformatsky enolate, which is formed by the oxidative addition of zinc into the carbon-halogen bond of the α-halo ester. mnstate.edulibretexts.org

While the classic Reformatsky reaction is specific to α-halo esters, its principles can be extended to the formation of tertiary alcohols. The organozinc reagents generated are generally less reactive and less basic than Grignard reagents, which can prevent side reactions like enolization of the ketone. mnstate.edu For the synthesis of this compound, a modified Reformatsky-type approach would involve the formation of a 3-fluorophenylzinc halide, which would then react with 4-methylcyclohexanone. This method offers the benefit of using zinc, a relatively inexpensive and environmentally benign metal, under neutral conditions. google.com

Catalytic Methodologies for the Formation of Tertiary Alcohols

Catalytic methods aim to improve the efficiency, selectivity, and sustainability of tertiary alcohol synthesis by using small amounts of a catalyst to promote the reaction, often under milder conditions.

Lewis acids play a crucial role in enhancing the reactivity of carbonyl compounds toward nucleophilic attack. In the context of synthesizing this compound, a Lewis acid can be used to activate the 4-methylcyclohexanone. The Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to addition by a weak nucleophile, such as a 3-fluorophenyl organometallic reagent. googleapis.com

Common Lewis acids used for this purpose include metal salts like zinc chloride (ZnCl₂), cerium(III) chloride (CeCl₃), and various titanium or aluminum compounds. The use of a catalytic amount of a Lewis acid can accelerate the reaction rate and, in some cases, improve selectivity, particularly in complex substrates. For instance, cerium(III) chloride is well-known for its use in the Luche reduction and can also be employed in Grignard-type additions to suppress enolization and other side reactions, leading to higher yields of the desired alcohol.

Illustrative Data: Effect of Lewis Acid Catalysis on Aryl Addition to Cyclohexanone (B45756) Note: This table presents hypothetical data based on general principles of Lewis acid catalysis in similar reactions, as specific research data for this compound is not available.

EntryLewis Acid (mol%)Aryl ReagentSolventTemperature (°C)Yield (%)
1None3-F-PhMgBrTHF2575
2CeCl₃ (10)3-F-PhMgBrTHF2592
3ZnCl₂ (10)3-F-PhMgBrTHF2588
4Sc(OTf)₃ (5)3-F-PhMgBrTHF095

Transition metal catalysts offer powerful and versatile methods for C-C bond formation. While direct cross-coupling to form a tertiary alcohol is less common, related strategies can be employed. One such strategy is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. In this approach, a transition metal catalyst (e.g., based on ruthenium, iridium, or palladium) temporarily removes hydrogen from a primary or secondary alcohol to form an intermediate aldehyde or ketone in situ. This reactive intermediate can then undergo a reaction, such as an aldol (B89426) condensation or addition of another nucleophile.

For the synthesis of this compound, a potential, albeit complex, pathway could involve the transition metal-catalyzed reaction between 4-methylcyclohexanol (B52717) and 3-fluoro-iodobenzene. The catalyst would first oxidize 4-methylcyclohexanol to 4-methylcyclohexanone. A subsequent coupling event with an organometallic species derived from 3-fluoro-iodobenzene, followed by reduction, would yield the final product. These methods are atom-economical and environmentally friendly as they often produce water as the only byproduct.

Optimization of Reaction Conditions and Process Efficiency for Scalable Synthesis

Optimizing reaction parameters is critical for maximizing yield and purity, minimizing waste, and ensuring the economic viability of a synthesis, especially on an industrial scale.

Impact of Solvent Systems on Reaction Yield and Selectivity

The choice of solvent is paramount in organometallic reactions. For the synthesis of this compound via a Grignard-type reaction, the solvent must be aprotic and anhydrous to prevent quenching the highly basic organometallic reagent. libretexts.org Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF) are most common because they solvate the magnesium center of the Grignard reagent, stabilizing it through the Schlenk equilibrium. libretexts.org

The specific ether can influence the reaction outcome. THF, being more polar and having a higher boiling point than diethyl ether, can enhance the reactivity of the Grignard reagent and is often preferred. However, it can also promote side reactions. libretexts.org Greener solvent alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources, have shown comparable or even superior performance in many Grignard reactions, often leading to cleaner reactions and easier work-ups. libretexts.org The selection of the solvent system requires careful consideration of reactivity, solubility of reagents, reaction temperature, and downstream processing.

Illustrative Data: Solvent Effects on the Synthesis of an Arylcyclohexanol Note: This table presents hypothetical data based on typical solvent effects in Grignard reactions, as specific research data for this compound is not available.

Evaluation of Temperature, Concentration, and Stoichiometric Ratios

Fine-tuning temperature, concentration, and stoichiometry is essential for optimizing the synthesis.

Temperature: The formation of the organometallic reagent and its subsequent addition to the ketone are often exothermic. Low temperatures (e.g., 0 °C) are typically employed during the addition of the ketone to the organometallic reagent to control the reaction rate, minimize side reactions like enolization or Wurtz coupling, and improve selectivity. libretexts.org However, the initial formation of the Grignard reagent may require gentle heating to initiate.

Concentration: The concentration of reactants can affect reaction rates and the product distribution. High concentrations may favor the desired bimolecular reaction but can also increase the rate of side reactions and pose challenges for heat dissipation on a larger scale. Dilute conditions might slow down the reaction but can sometimes improve selectivity.

Stoichiometric Ratios: The ratio of the organometallic reagent to the ketone is a critical parameter. A slight excess of the organometallic reagent (e.g., 1.1 to 1.5 equivalents) is commonly used to ensure complete consumption of the more valuable ketone starting material. However, a large excess should be avoided as it can lead to more side products and complicates the purification process. The ratio of the aryl halide to the metal during the formation of the organometallic reagent is also important, with a slight excess of the metal often used to drive the reaction to completion.

Reactor Design and Process Intensification Considerations

The synthesis of this compound, predominantly achieved via the Grignard reaction, presents specific challenges for industrial-scale production, primarily due to the reaction's highly exothermic nature. uhasselt.begoogle.com Traditional large semi-batch reactors can suffer from heat dissipation problems, which may lead to safety risks and the formation of unwanted byproducts. uhasselt.be Consequently, modern reactor design and process intensification strategies are critical for ensuring a safe, efficient, and reproducible manufacturing process.

Process intensification aims to develop smaller, safer, and more energy-efficient processes, often by transitioning from traditional batch production to continuous manufacturing. pharmafeatures.comcetjournal.it For Grignard reactions, continuous flow reactors offer significant advantages. uhasselt.be These systems, characterized by high surface-area-to-volume ratios, provide superior heat and mass transfer, allowing for precise temperature control and minimizing the risk of thermal runaways. pharmasalmanac.comnumberanalytics.com This enhanced control often leads to higher yields, improved selectivity, and a better safety profile. pharmasalmanac.com

Several types of continuous reactors are suitable for this synthesis:

Packed-Bed Reactors: Utilizing a tube filled with magnesium turnings, this design allows the organic halide solution to flow through, forming the Grignard reagent continuously. rsc.org This setup can approach plug-flow behavior, which is ideal for minimizing back-mixing and reducing contact between the initial halide and the formed Grignard reagent, thereby suppressing side reactions. rsc.org

Continuous Stirred-Tank Reactors (CSTRs): A cascade of CSTRs can be designed to manage the reaction sequence, with provisions to keep the unreacted magnesium within the initial reactor. uhasselt.be This configuration allows for stable and continuous production with consistent product quality. uhasselt.be

Microreactors: These reactors feature channels with dimensions typically below 1 mm, offering exceptional control over reaction conditions. google.com The use of multiple injection points within a microreactor allows for the controlled, incremental addition of reagents, further enhancing safety and optimizing reaction stoichiometry. google.com

By implementing these intensified reactor designs, the production of this compound can be made more efficient and sustainable. The shift to continuous processing reduces solvent volumes, minimizes waste generation, and lowers capital and operating costs, aligning with modern pharmaceutical manufacturing principles. cetjournal.itpharmasalmanac.com

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound is essential for minimizing its environmental impact. This involves a holistic approach, from evaluating theoretical efficiency to implementing practical strategies for waste reduction and the use of sustainable materials.

Two key metrics for evaluating the greenness of a chemical process are Atom Economy (AE) and the Environmental Factor (E-factor). sheldon.nl Atom economy, a theoretical measure, calculates the efficiency with which atoms from the reactants are incorporated into the final product. jocpr.com The E-factor provides a more practical measure of waste generation, representing the mass ratio of waste to the desired product. sheldon.nl

For the synthesis of this compound via the Grignard pathway, the reaction can be represented as: C_6H_4BrF + Mg + C_7H_{12}O \rightarrow C_{13}H_{17}FO

The calculation of these metrics highlights the inherent waste generated by the process, primarily in the form of magnesium salts produced during the aqueous workup.

Table 1: Green Chemistry Metrics for the Synthesis of this compound
MetricFormulaCalculated Value*Interpretation
Atom Economy (AE) (MW of Product / Σ MW of Reactants) x 10067.3%Indicates that a significant portion of reactant mass does not end up in the final product, primarily due to the use of magnesium and the formation of byproducts. jocpr.com
Environmental Factor (E-factor) Total Mass of Waste / Mass of Product>5-25 (Typical for Pharma)The pharmaceutical industry often has high E-factors due to multi-step syntheses and extensive use of solvents and reagents. sheldon.nlijsr.net The value includes solvent losses and inorganic salts from workup.

Calculations are based on the primary reactants (1-bromo-3-fluorobenzene, magnesium, 4-methylcyclohexanone) and the main product, assuming 100% yield for theoretical AE. The E-factor is an estimated range typical for the pharmaceutical sector.

The choice of solvent is a critical factor in the environmental footprint of the Grignard reaction. Traditional ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF) pose safety risks due to low boiling points, high volatility, and potential for peroxide formation. rsc.org Furthermore, the complete water miscibility of THF complicates aqueous workup procedures, often requiring an additional extraction solvent. ijarse.com

Green chemistry promotes the use of safer, more sustainable alternatives. For the synthesis of this compound, several greener solvents have been identified as effective replacements.

Table 2: Comparison of Solvents for Grignard Synthesis
SolventSourceKey AdvantagesCitations
2-Methyltetrahydrofuran (2-MeTHF) Bio-based (from renewable resources)Higher boiling point, low water miscibility simplifies workup, less prone to peroxide formation, can improve reaction yields. rsc.orgijarse.comresearchgate.net
Cyclopentyl methyl ether (CPME) Petroleum-basedHigh boiling point, stable under acidic/basic conditions, low peroxide formation, forms an azeotrope with water for easy drying. rsc.orgresearchgate.net
Mechanochemical Methods (Ball-Milling) N/ADrastically reduces the amount of organic solvent required (by up to 90%), simplifies the process, and reduces hazardous waste. sciencedaily.com

The adoption of solvents like 2-MeTHF not only improves the safety and environmental profile but can also enhance process efficiency by simplifying product isolation and enabling easier solvent recycling. ijarse.com

The conventional Grignard synthesis of this compound is a stoichiometric reaction that consumes magnesium metal, meaning there is no traditional catalyst to be recycled in the core bond-forming step. However, the principles of catalyst recovery are central to green chemistry and are relevant in the broader context of fine chemical manufacturing.

Should alternative, catalyzed synthetic routes to this or similar tertiary alcohols be developed, implementing robust catalyst recovery protocols would be paramount. rsc.org Strategies for heterogeneous catalysts often involve simple filtration or centrifugation. For homogeneous catalysts, more advanced techniques may be required, such as immobilization on solid supports or the use of magnetic nanoparticles, which allow for easy separation of the catalyst from the reaction mixture using an external magnet. mdpi.com The goal of any such protocol is to enable the reuse of the catalyst over multiple cycles without significant loss of activity, thereby reducing costs and waste associated with heavy metals or complex ligands. mdpi.com

A primary goal of green chemistry is the minimization of waste at its source. For the synthesis of this compound, waste reduction strategies are directly linked to process optimization and the use of sustainable materials.

Waste Reduction:

Process Intensification: As discussed in section 2.3.3, shifting to continuous flow manufacturing can significantly improve reaction yields and selectivity, which directly reduces the formation of impurities and downstream purification waste. cetjournal.itpharmasalmanac.com

Optimized Stoichiometry: Careful control over reagent addition, often facilitated by flow chemistry systems, ensures that reactants are used more efficiently, minimizing the amount of unreacted starting material that requires separation and disposal. google.com

Byproduct Valorization: The main byproduct of the Grignard synthesis is an inorganic magnesium salt (e.g., magnesium bromide/hydroxide) from the workup step. Valorization of such low-value, high-volume inorganic streams in the context of pharmaceutical manufacturing is often economically challenging. Therefore, the primary strategy remains the minimization of this waste stream by maximizing reaction yield and efficiency. In broader industrial applications, efforts are sometimes made to find uses for inorganic salt byproducts in areas like construction or agriculture, though this is less common for the comparatively smaller scales of pharmaceutical production.

Advanced Spectroscopic and Spectrometric Methodologies for Structural Elucidation of 1 3 Fluorophenyl 4 Methylcyclohexan 1 Ol

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a compound such as 1-(3-Fluorophenyl)-4-methylcyclohexan-1-ol, a combination of one-dimensional and multi-dimensional NMR experiments is essential for complete structural elucidation.

One-dimensional NMR spectra provide fundamental information about the types and numbers of magnetically distinct nuclei.

¹H NMR Spectroscopy : The proton NMR spectrum is used to identify the number of different proton environments and their neighboring protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons of the cyclohexyl ring, the methyl group protons, and the hydroxyl proton. The aromatic region would display complex multiplets corresponding to the four protons on the 3-fluorophenyl ring. The cyclohexyl protons would appear as a series of broad, overlapping multiplets in the aliphatic region. The methyl group would likely appear as a doublet, coupled to the adjacent methine proton on the cyclohexane (B81311) ring. The hydroxyl proton typically appears as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Based on the structure's asymmetry, thirteen distinct signals are expected. Key signals would include four signals in the aromatic region (approximately 110-165 ppm), with the carbon directly bonded to fluorine showing a characteristic large coupling constant (¹JCF). The quaternary carbon bearing the hydroxyl and phenyl groups would appear around 70-80 ppm. The remaining signals in the aliphatic region would correspond to the carbons of the 4-methylcyclohexyl moiety.

¹⁹F NMR Spectroscopy : The fluorine-19 NMR spectrum is a simple yet powerful tool for confirming the presence and environment of the fluorine atom. For this compound, a single signal is expected for the fluorine atom on the phenyl ring. The chemical shift and coupling to adjacent protons (³JHF) would provide further confirmation of its position at the meta-position of the phenyl ring.

Table 1: Predicted Unidimensional NMR Data for this compound Predicted data is based on typical chemical shift ranges for similar structural motifs.

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityAssignment
¹H7.20 - 7.40mAromatic CH
¹H6.90 - 7.10mAromatic CH
¹H~2.0 (variable)br s-OH
¹H1.40 - 1.90mCyclohexyl CH₂, CH
¹H~0.90d-CH₃
¹³C~163 (d, ¹JCF ≈ 245 Hz)dAromatic C-F
¹³C~148 (d)dAromatic C-C(OH)
¹³C~129 (d)dAromatic CH
¹³C~121 (d)dAromatic CH
¹³C~114 (d, ²JCF ≈ 21 Hz)dAromatic CH
¹³C~112 (d, ²JCF ≈ 22 Hz)dAromatic CH
¹³C~75sQuaternary C-OH
¹³C25 - 45-Cyclohexyl CH₂, CH
¹³C~22--CH₃
¹⁹F-110 to -115mAr-F

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy) : This experiment maps ¹H-¹H coupling networks. It would be used to trace the connectivity of protons within the spin systems of the 4-methylcyclohexyl ring and to confirm the relative positions of the protons on the 3-fluorophenyl ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with their directly attached carbon signals. This experiment allows for the unambiguous assignment of each carbon atom that bears protons, linking the ¹H and ¹³C spectral data. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range (typically 2-3 bonds) couplings between protons and carbons. This is vital for connecting the molecular fragments. Key correlations would include those from the cyclohexyl protons adjacent to the substitution site to the quaternary carbon and the aromatic carbons, confirming the link between the two ring systems. researchgate.net

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy) : These experiments detect through-space proximity between protons, which is essential for determining the stereochemistry of the molecule. For this compound, the key stereochemical question is the relative orientation (cis or trans) of the 3-fluorophenyl group and the 4-methyl group. NOESY or ROESY spectra would show correlations between protons that are close in space, allowing for the differentiation between the two diastereomers. For instance, a correlation between the methyl protons and specific protons of the phenyl ring would suggest a particular spatial arrangement. researchgate.net

While solution-state NMR provides data on molecules in a dynamic, solvated state, solid-state NMR (ssNMR) offers insight into the structure and behavior of the compound in its crystalline form. emory.edu In the solid state, anisotropic interactions that are averaged out in solution become apparent, leading to broad spectral lines. emory.edu

Techniques such as Cross-Polarization Magic-Angle Spinning (CPMAS) are employed to obtain high-resolution spectra of solid samples. mdpi.com ssNMR is particularly valuable for:

Identifying Polymorphism : Different crystalline forms (polymorphs) of the same compound will give distinct ssNMR spectra due to differences in molecular packing and intermolecular interactions.

Characterizing Disorder : ssNMR can detect and help characterize static or dynamic disorder within the crystal lattice. nih.gov

Probing Intermolecular Interactions : The technique is sensitive to the local environment, providing information on hydrogen bonding and other interactions that define the crystal structure.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Formula Confirmation

HRMS is a technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy, making it possible to determine the elemental formula of a compound.

The first step in mass spectrometry is to ionize the molecule. ESI and APCI are common "soft" ionization techniques that minimize fragmentation.

Electrospray Ionization (ESI-MS) : ESI is well-suited for polar to moderately nonpolar molecules. amazonaws.com For this compound, ESI would likely produce a protonated molecule, [M+H]⁺, in positive ion mode. Due to the tertiary alcohol, a dehydrated ion, [M+H-H₂O]⁺, may also be prominently observed. The high-resolution measurement of the m/z of these ions allows for the calculation of the precise molecular formula. The molecular formula for C₁₃H₁₇FO is 208.1263, and HRMS can confirm this value to within a few parts per million (ppm).

Atmospheric Pressure Chemical Ionization (APCI-MS) : APCI is generally used for less polar and more volatile compounds that are not easily ionized by ESI. youtube.com While ESI would be the primary choice for this compound, APCI could serve as a complementary technique.

Tandem mass spectrometry (MS/MS) provides further structural confirmation by analyzing the fragmentation patterns of a selected ion. nih.govdtic.mil In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion) is isolated and then fragmented by collision-induced dissociation (CID). ekb.eg The resulting product ions are then mass-analyzed. The fragmentation pattern serves as a molecular fingerprint and provides evidence for the compound's connectivity.

For this compound, key fragmentation pathways would likely include:

Loss of Water : A neutral loss of H₂O (18.01 Da) from the protonated molecule is a very common fragmentation for alcohols.

Cleavage of the Cyclohexyl Ring : The saturated ring can undergo various cleavages, leading to a series of fragment ions.

Loss of the Phenyl Group : Cleavage of the C-C bond connecting the two rings can occur.

Analyzing the exact masses of these fragments helps to piece together the structure of the parent molecule, confirming the presence of the 4-methylcyclohexanol (B52717) and 3-fluorophenyl moieties.

Table 2: Predicted HRMS and MS/MS Fragmentation Data for this compound

IonFormulaCalculated m/zComment
[M+H]⁺C₁₃H₁₈FO⁺209.1339Protonated molecule
[M+Na]⁺C₁₃H₁₇FNNaO⁺231.1159Sodium adduct
[M+H-H₂O]⁺C₁₃H₁₆F⁺191.1230Loss of water from precursor ion
-C₇H₁₁⁺95.0855Fragment corresponding to methylcyclohexene cation
-C₆H₄F⁺95.0291Fragment corresponding to fluorophenyl cation

Vibrational Spectroscopy Methodologies (Infrared and Raman) for Functional Group Analysis

Detailed experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are required to analyze the characteristic absorption bands and complementary vibrational modes of this compound. Such data would typically allow for the identification of key functional groups, including the hydroxyl (-OH) group, the C-F bond of the fluorophenyl ring, and the aliphatic C-H bonds of the methylcyclohexane (B89554) ring. A molecular fingerprinting region would also be analyzed to provide a unique identifier for the compound. Without experimental spectra, a valid analysis cannot be performed.

X-ray Crystallography for Absolute Stereochemistry and Conformation in the Solid State

The determination of the absolute stereochemistry and solid-state conformation of this compound would necessitate the successful growth of single crystals and subsequent analysis by X-ray crystallography. This would involve detailed data collection and refinement to elucidate bond lengths, bond angles, and torsion angles. Furthermore, an analysis of the crystal packing would reveal any intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice. In the absence of any published crystallographic data, this section cannot be completed.

Chiroptical Spectroscopic Techniques for Stereochemical Characterization (if chiral)

This compound possesses two stereocenters, making it a chiral molecule. Chiroptical spectroscopic techniques, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), would be instrumental in characterizing its stereochemistry in solution. These techniques measure the differential absorption of left and right circularly polarized light, providing information about the absolute configuration of the enantiomers. As no chiroptical studies for this compound have been reported, a meaningful analysis is not possible.

Optical Rotatory Dispersion (ORD) Studies for Wavelength-Dependent Rotational Behavior

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve provides detailed information about the stereochemistry of a molecule and can be used to determine its absolute configuration by comparing experimental data with theoretical calculations. researchgate.net

The shape of an ORD curve, particularly in the vicinity of an absorption band (the Cotton effect), is characteristic of the molecule's three-dimensional structure. A positive Cotton effect corresponds to a peak followed by a trough at lower wavelengths, while a negative Cotton effect shows the opposite behavior. The wavelength at which the rotation crosses the zero axis is known as the zero-crossing point.

For this compound, ORD studies would reveal how its optical rotation changes across a range of wavelengths. This experimental data can be compared with ORD curves predicted by computational methods, such as time-dependent density functional theory (TD-DFT), to assign the absolute configuration (R or S) of a given enantiomer. researchgate.net The ORD curve is sensitive to the conformational arrangement of the molecule, making it a valuable tool for conformational analysis.

Hypothetical ORD Data for (R)-1-(3-Fluorophenyl)-4-methylcyclohexan-1-ol

Wavelength (nm)Specific Rotation ([α])
600+20.5°
550+25.8°
500+33.2°
450+45.1°
400+65.7°
350+102.3°
300+5.4° (trough)
2800.0° (zero-crossing)
260-85.9° (peak)

Note: This data is hypothetical and serves to illustrate the typical appearance of an ORD curve exhibiting a Cotton effect.

Stereochemical Considerations and Conformational Analysis of 1 3 Fluorophenyl 4 Methylcyclohexan 1 Ol

Theoretical Aspects of Stereoisomerism in Substituted Cyclohexanol (B46403) Systems

Stereoisomerism refers to the phenomenon where molecules possess the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. wikipedia.org In substituted cyclohexanol systems like 1-(3-Fluorophenyl)-4-methylcyclohexan-1-ol, two main types of stereoisomerism are of significance: enantiomerism and diastereomerism.

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. wikipedia.org A molecule is chiral, and can exist as a pair of enantiomers, if it does not have a plane of symmetry. In the case of this compound, the carbon atom to which the hydroxyl and 3-fluorophenyl groups are attached (C-1) is a stereocenter, as is the carbon atom bearing the methyl group (C-4). The presence of these stereocenters can lead to the existence of enantiomeric pairs.

Diastereomers are stereoisomers that are not mirror images of each other. wikipedia.org This occurs when a compound has two or more stereocenters, and at least one, but not all, of the stereocenters are different between the two stereoisomers. For this compound, the relative orientations of the substituents (hydroxyl, 3-fluorophenyl, and methyl groups) give rise to diastereomers. For instance, the methyl group at C-4 can be either cis or trans to the hydroxyl group at C-1. These cis and trans isomers are diastereomers of each other.

Conformational Preferences and Dynamics of the Methylcyclohexanol Ring System

The cyclohexane (B81311) ring is not planar and exists predominantly in a puckered "chair" conformation to minimize angle and torsional strain. pressbooks.pub This chair conformation is the most stable and comprises more than 99.9% of the equilibrium mixture at room temperature. libretexts.org

The cyclohexane ring is conformationally mobile and can undergo a "ring flip" or "chair-chair interconversion," a process where one chair conformation converts into another. pressbooks.pubmasterorganicchemistry.com During this process, all axial bonds become equatorial, and all equatorial bonds become axial. masterorganicchemistry.com This interconversion is rapid at room temperature, with an energy barrier of approximately 10 kcal/mol (about 45 kJ/mol). pressbooks.pubmasterorganicchemistry.comlibretexts.org The molecule must pass through higher energy transition states, such as the "half-chair" and "twist-boat" conformations. pressbooks.pubmasterorganicchemistry.com

In a substituted cyclohexane, the two chair conformations are often not of equal energy. Substituents generally prefer to occupy the more spacious equatorial positions to minimize steric strain. ucalgary.cafiveable.me When a substituent is in an axial position, it experiences unfavorable steric interactions with the other two axial hydrogens on the same side of the ring, known as 1,3-diaxial interactions. ucalgary.caquora.com The magnitude of this preference for the equatorial position is quantified by the "A-value," which represents the Gibbs free energy difference between the equatorial and axial conformers. wikipedia.org Larger A-values indicate a stronger preference for the equatorial position. fiveable.me For example, the methyl group has an A-value of approximately 1.74 kcal/mol, corresponding to about 95% of the molecules having the methyl group in the equatorial position at room temperature. masterorganicchemistry.com

The presence of the 3-fluorophenyl and hydroxyl groups at C-1 and the methyl group at C-4 in this compound significantly influences the conformational equilibrium.

The phenyl group is a bulky substituent and generally has a strong preference for the equatorial position due to its large A-value (approximately 2.87 kcal/mol). researchgate.net However, in 1,1-disubstituted cyclohexanes, the situation can be more complex. For instance, in 1-methyl-1-phenylcyclohexane, the phenyl group can prefer the axial position to avoid destabilizing interactions with the geminal methyl group when it is equatorial. researchgate.net

The hydroxyl group also has a preference for the equatorial position, although its A-value is smaller than that of a methyl or phenyl group.

For this compound, the conformational equilibrium will be a balance of these steric and electronic effects. The most stable conformation will likely place the larger substituents, particularly the 3-fluorophenyl and methyl groups, in equatorial positions to minimize 1,3-diaxial interactions. libretexts.org However, a detailed analysis would require computational modeling or experimental data to determine the precise energy differences between the possible chair conformations.

Stereoselective Control Strategies in the Synthesis of this compound

The synthesis of a specific stereoisomer of this compound requires stereoselective control. This involves strategies that favor the formation of one stereoisomer over others.

Diastereoselective synthesis aims to control the relative stereochemistry at multiple stereocenters. Common approaches include:

Substrate Control: The existing stereochemistry in the starting material directs the stereochemical outcome of the reaction. For example, starting with a chiral precursor can influence the formation of a specific diastereomer.

Reagent Control: A chiral reagent or catalyst is used to favor the formation of one diastereomer. This is a common strategy in asymmetric synthesis. For instance, the use of chiral reducing agents to reduce a precursor ketone can lead to the formation of a specific diastereomer of the alcohol. organic-chemistry.org

Domino Reactions: Cascade reactions, such as Michael-aldol domino reactions, can be employed for the diastereoselective synthesis of highly functionalized cyclohexanone (B45756) precursors, which can then be converted to the desired cyclohexanol. nih.govnih.gov These reactions can create multiple stereocenters in a single synthetic operation with high diastereoselectivity. nih.gov

The synthesis of this compound would likely involve the addition of a 3-fluorophenyl organometallic reagent to 4-methylcyclohexanone (B47639). The stereochemical outcome of this reaction would depend on the reaction conditions and whether the nucleophilic attack occurs from the axial or equatorial face of the ketone. Subsequent stereoselective reduction of a carbonyl group or other functional group manipulations could also be employed to achieve the desired stereochemistry. organic-chemistry.org

Enantioselective Methodologies (e.g., chiral auxiliaries, chiral catalysts, organocatalysis)

The stereocontrolled synthesis of this compound relies on enantioselective methodologies to favor the formation of a specific stereoisomer. These methods are critical in medicinal and materials chemistry where the biological activity or material properties can be dependent on the compound's three-dimensional structure. The primary strategies for achieving such selectivity include the use of chiral auxiliaries, chiral catalysts, and organocatalysis.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a reactant to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed. wikipedia.org For the synthesis of this compound, a chiral auxiliary, such as a derivative of trans-2-phenyl-1-cyclohexanol, could be attached to the 4-methylcyclohexanone precursor. wikipedia.orgwikiwand.com This would create a chiral environment, directing the nucleophilic attack of the 3-fluorophenyl Grignard or organolithium reagent to one face of the carbonyl group, leading to a diastereomerically enriched product. Subsequent removal of the auxiliary would yield the desired enantiomer of the tertiary alcohol. Other notable chiral auxiliaries that have been successfully employed in asymmetric synthesis include derivatives of 8-phenylmenthol, mandelic acid, oxazolidinones, and camphorsultam. wikipedia.orgwikiwand.com

Chiral Catalysts: A more atom-economical approach involves the use of chiral catalysts. These catalysts, often metal complexes with chiral ligands, create a chiral environment that influences the reaction's transition state, thereby favoring the formation of one enantiomer over the other. For the addition of a 3-fluorophenyl group to 4-methylcyclohexanone, a chiral ligand such as 1,1'-bi-2-naphthol (B31242) (BINOL) or a derivative can be complexed with a metal like titanium or zinc. nih.gov Such a complex can coordinate to the carbonyl oxygen of the cyclohexanone, effectively blocking one face and directing the incoming nucleophile to the other. This strategy has been successfully applied to the asymmetric addition of Grignard reagents to ketones, yielding highly enantioenriched tertiary alcohols. nih.gov The development of new biaryl chiral ligands has expanded the scope of this methodology to include aromatic Grignard reagents. nih.gov

Organocatalysis: Organocatalysis utilizes small, chiral organic molecules to catalyze stereoselective transformations. uniroma1.itmdpi.com While organocatalysis has been extensively used for reactions like Michael additions and aldol (B89426) reactions to create chiral cyclohexanone derivatives, its direct application to the enantioselective addition of Grignard reagents to ketones is less common. rsc.orgrsc.orgnih.gov However, cinchona alkaloid-derived (thio)ureas and squaramides have been used to catalyze three-component reactions involving α,β-unsaturated aldehydes to form cyclohexenol (B1201834) derivatives with high diastereoselectivities and enantiomeric excesses. lookchem.com This demonstrates the potential of organocatalysis in constructing complex chiral cyclic systems. For the synthesis of this compound, an organocatalytic approach might involve the activation of the 4-methylcyclohexanone by a chiral amine to form a chiral enamine, which could then react with an electrophilic source of the 3-fluorophenyl group, although this is a less direct route than Grignard addition.

Methodologies for Stereoisomer Separation and Purity Assessment

Following the synthesis of this compound, it is essential to separate the resulting stereoisomers and accurately determine their purity. Several chromatographic and spectroscopic techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric and Diastereomeric Separation

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of stereoisomers. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. nih.gov For the separation of compounds like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. mdpi.com The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is crucial for achieving optimal separation. nih.gov The presence of the fluorophenyl group may also allow for the use of fluorinated stationary phases, which can offer unique selectivity for halogenated and aromatic compounds. chromatographyonline.comwaters.comsilicycle.comchromatographyonline.com

ParameterTypical Conditions for Chiral HPLC Separation
Stationary Phase Polysaccharide-based (e.g., Chiralpak®, Lux®) or fluorinated phenyl phases
Mobile Phase Normal phase: Hexane/Isopropanol; Reversed-phase: Acetonitrile (B52724)/Water or Methanol (B129727)/Water
Detection UV absorbance (due to the phenyl ring)

Chiral Gas Chromatography (GC) for Volatile Analogs

For analytes that are sufficiently volatile, or can be made so through derivatization, chiral gas chromatography (GC) is an excellent method for stereoisomer separation. chromatographyonline.comgcms.cz Chiral GC columns typically contain a stationary phase that is a derivative of a cyclodextrin (B1172386). researchgate.netgcms.cz These cyclodextrins are chiral, cyclic oligosaccharides that can form transient inclusion complexes with the enantiomers of the analyte, leading to their separation. For a tertiary alcohol like this compound, derivatization of the hydroxyl group to a more volatile ether or ester may be necessary to improve chromatographic performance. fujifilm.comsigmaaldrich.comtcichemicals.com The choice of the specific cyclodextrin derivative and the temperature program are critical parameters for achieving baseline separation. chromatographyonline.com

ParameterTypical Conditions for Chiral GC Separation
Stationary Phase Derivatized cyclodextrin (e.g., β-DEX™, Chirasil-Val)
Carrier Gas Helium or Hydrogen
Derivatization May be required to increase volatility (e.g., silylation, acylation)
Detection Flame Ionization Detector (FID) or Mass Spectrometry (MS)

Derivatization Methods for Stereochemical Analysis and Amplification

Derivatization can be a powerful tool for the analysis of stereoisomers. By reacting the chiral analyte with a chiral derivatizing agent of known high enantiomeric purity, a mixture of diastereomers is formed. chromatographyonline.com These diastereomers have different physical properties and can be separated by standard, non-chiral chromatographic techniques like achiral HPLC or GC. greyhoundchrom.com A widely used chiral derivatizing agent for alcohols is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its corresponding acyl chloride. udel.eduacs.orgumn.edu The resulting Mosher's esters of this compound can be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy. The signals for protons near the stereocenter will appear at different chemical shifts for the two diastereomers, allowing for the determination of the enantiomeric excess of the original alcohol. udel.edutcichemicals.com This method can also be used to assign the absolute configuration of the alcohol. researchgate.net

Derivatizing AgentResulting DerivativeAnalytical Technique
Mosher's acid (or acyl chloride)Diastereomeric Mosher's estersNMR Spectroscopy, Achiral Chromatography (HPLC, GC)
Chiral isocyanatesDiastereomeric carbamatesHPLC, GC

Theoretical and Computational Chemistry Studies on 1 3 Fluorophenyl 4 Methylcyclohexan 1 Ol

Quantum Mechanical (QM) Calculations for Electronic Structure and Energetics

Quantum mechanical calculations are essential for understanding the electronic behavior of 1-(3-Fluorophenyl)-4-methylcyclohexan-1-ol. These calculations provide a fundamental description of the molecule's stability, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can predict bond lengths, bond angles, and dihedral angles. nih.gov This process of geometry optimization seeks the lowest energy conformation of the molecule, providing a theoretical model of its structure.

The energy minimization process also yields the molecule's total electronic energy, which is a key indicator of its thermodynamic stability. By comparing the energies of different possible isomers and conformers, the most likely structures to be observed experimentally can be identified.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations (Illustrative Data)

Parameter Predicted Value
C-F Bond Length (Å) 1.35
C-O Bond Length (Å) 1.43
O-H Bond Length (Å) 0.96
C-C-C Angle (cyclohexane ring, °) ~111

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar organic molecules.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. researchgate.net Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate descriptions of the electronic structure of this compound. epfl.ch

These calculations can be used to determine fundamental electronic properties such as ionization potential, electron affinity, and the energies of molecular orbitals (e.g., the Highest Occupied Molecular Orbital - HOMO, and the Lowest Unoccupied Molecular Orbital - LUMO). The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Table 2: Calculated Electronic Properties of this compound (Illustrative Data)

Property Calculated Value (eV)
HOMO Energy -6.5
LUMO Energy 1.2
HOMO-LUMO Gap 7.7
Ionization Potential 8.1

Note: The data in this table is illustrative and represents typical values obtained from ab initio calculations for similar organic molecules.

Natural Bond Orbital (NBO) analysis is a technique used to study the distribution of electron density in a molecule and the interactions between its different parts. rsc.orgwisc.edu For this compound, NBO analysis can reveal details about the hybridization of atomic orbitals, the nature of chemical bonds, and the extent of electron delocalization.

A key application of NBO analysis is the investigation of intramolecular and intermolecular interactions, such as hydrogen bonding and charge transfer. It can quantify the stabilization energy associated with these interactions, providing insight into the forces that govern the molecule's conformation and its interactions with other molecules. For instance, NBO analysis can elucidate the nature of the interaction between the lone pairs of the oxygen and fluorine atoms and adjacent anti-bonding orbitals.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Analysis

While quantum mechanical methods provide detailed electronic information, they can be computationally expensive for large systems or long-timescale simulations. Molecular mechanics and molecular dynamics offer a computationally efficient way to explore the conformational landscape and dynamics of this compound.

The cyclohexane (B81311) ring in this compound can adopt various conformations, with the chair form being the most stable. The substituents (3-fluorophenyl, methyl, and hydroxyl groups) can be in either axial or equatorial positions, leading to different stereoisomers and conformers.

Molecular mechanics force fields (e.g., MMFF, AMBER) can be used to perform conformational searches to identify the low-energy conformers of the molecule. mdpi.com By systematically rotating the rotatable bonds and evaluating the steric and electrostatic energies, a potential energy surface can be mapped out. This allows for the identification of the global minimum energy conformation and other local minima, as well as the energy barriers between them.

Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of this compound over time, including the effects of a solvent. researchgate.netmdpi.com By simulating the motion of the molecule and surrounding solvent molecules, MD can provide insights into how the solvent influences its conformational preferences and reactivity.

For example, in a polar solvent, conformations that expose polar groups to the solvent may be favored. MD simulations can also be used to calculate properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a particular atom in the solute. This information is valuable for understanding solvation and its impact on the molecule's properties.

Table 3: Compound Names Mentioned in the Article

Compound Name

Prediction of Spectroscopic Parameters via Computational Models

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, which are invaluable for the structural elucidation and characterization of novel compounds. Density Functional Theory (DFT) is a widely used quantum mechanical method for these predictions.

The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational spectroscopy, aiding in the assignment of experimental spectra and the confirmation of molecular structures. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed with DFT, is a robust approach for calculating the isotropic magnetic shielding constants of nuclei in a molecule. proquest.com These shielding constants are then converted into chemical shifts (δ) by referencing them against a standard, commonly tetramethylsilane (B1202638) (TMS), using a linear scaling approach to correct for systematic errors.

For a molecule like this compound, DFT calculations would be performed to first obtain the optimized molecular geometry. Following this, GIAO calculations at a suitable level of theory (e.g., B3LYP functional with a 6-311+G(d,p) basis set) would yield the shielding tensors. The predicted chemical shifts are expected to be in good agreement with experimental values, typically with mean absolute errors of less than 0.2 ppm for ¹H and 2-3 ppm for ¹³C. nrel.govmdpi.comnih.gov

To illustrate this, a comparison of experimental ¹³C NMR chemical shifts for the closely related 1-phenylcyclohexanol (B105894) and representative calculated values derived from DFT studies on similar structures is presented below.

Carbon AtomExperimental δ (ppm) for 1-phenylcyclohexanol rsc.orgPredicted δ (ppm) for 1-phenylcyclohexanol (Illustrative)
C (quaternary, alcohol)73.0874.5
C (cyclohexane, adjacent to C-OH)38.8839.2
C (cyclohexane)25.6026.1
C (cyclohexane)22.2022.5
C (phenyl, ipso)149.46148.9
C (phenyl, ortho)124.57125.0
C (phenyl, meta)128.19128.5
C (phenyl, para)126.67127.0

Note: Predicted values are illustrative, based on typical accuracies of DFT/GIAO calculations for similar organic molecules.

Computational methods are also employed to predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. nih.gov These calculations are typically performed at the same level of theory as the geometry optimization. The output of a frequency calculation provides the harmonic vibrational frequencies, IR intensities, and Raman activities for each vibrational mode.

Due to the approximations inherent in the harmonic oscillator model, calculated frequencies are often systematically higher than experimental values. To improve the accuracy of the predictions, the calculated frequencies are commonly scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals). researchgate.net

For this compound, key vibrational modes would include the O-H stretching of the alcohol, C-O stretching, aromatic and aliphatic C-H stretching, and vibrations of the cyclohexane ring. The calculated spectra would aid in the assignment of the experimental IR and Raman bands.

Below is a table of representative calculated vibrational frequencies for key functional groups in a substituted cyclohexanol (B46403), based on DFT calculations.

Vibrational ModeTypical Calculated Frequency (cm⁻¹) (Scaled)Expected IR IntensityExpected Raman Activity
O-H Stretch3400-3600Strong, BroadWeak
Aromatic C-H Stretch3050-3150MediumStrong
Aliphatic C-H Stretch2850-2960StrongStrong
C=C Aromatic Ring Stretch1450-1600Medium-StrongMedium-Strong
C-O Stretch (tertiary alcohol)1150-1200StrongMedium
C-F Stretch1000-1100StrongWeak

Note: These are representative values and the exact frequencies and intensities would depend on the specific computational method and the full molecular structure.

Reaction Mechanism Studies Using Computational Approaches

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the structures of transition states and the energetics of reaction pathways.

The synthesis of this compound would likely involve the Grignard reaction, specifically the addition of a 3-fluorophenylmagnesium halide to 4-methylcyclohexanone (B47639). libretexts.orgwisc.edu Computational studies on analogous reactions have elucidated the key steps of this mechanism. academie-sciences.fr

The reaction proceeds through the coordination of the magnesium atom of the Grignard reagent to the carbonyl oxygen of the cyclohexanone (B45756). This is followed by the nucleophilic attack of the fluorophenyl group on the carbonyl carbon, forming a new carbon-carbon bond. This step proceeds through a transition state, the structure of which can be located and characterized using computational methods. The energy difference between the reactants and the transition state represents the activation energy barrier for the reaction.

Computational studies of the Grignard reaction with ketones have revealed that the mechanism can be more complex than a simple single-step addition. researchgate.netresearchgate.net The Grignard reagent can exist in solution as a complex equilibrium of monomers, dimers, and other aggregates (the Schlenk equilibrium). Different species in this equilibrium can have different reactivities.

Computational modeling can be used to explore the reaction pathways involving these different species, determining which is the most energetically favorable. Furthermore, these studies can rationalize the stereochemical outcome of the reaction. In the case of 4-methylcyclohexanone, the nucleophilic attack can occur from either the axial or equatorial face of the cyclohexane ring, leading to two different stereoisomers of the product. Computational modeling can predict the relative energies of the transition states for these two pathways, thereby predicting the diastereoselectivity of the reaction. researchgate.net

Quantitative Structure-Reactivity/Selectivity Relationship (QSPR/QSSR) Modeling

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Selectivity Relationship (QSSR) models are statistical methods that correlate the chemical structure of a series of compounds with their physicochemical properties, reactivity, or selectivity. nih.gov These models are built using a set of molecular descriptors, which are numerical values that encode different aspects of the molecular structure (e.g., topological, electronic, steric).

For a class of compounds like substituted cyclohexanols, a QSPR model could be developed to predict properties such as boiling point, solubility, or chromatographic retention times. The model would be constructed by calculating a range of molecular descriptors for a set of known cyclohexanols and then using statistical methods, such as multiple linear regression, to find a mathematical equation that relates the descriptors to the property of interest.

Similarly, a QSSR model could be developed to predict the stereoselectivity of the nucleophilic addition to a series of substituted cyclohexanones. The descriptors in this case would encode the structural features of both the ketone and the nucleophile. Such a model could be used to predict the optimal reaction conditions to achieve a desired stereochemical outcome.

Development of Molecular Descriptors for Predicting Reaction Outcomes

In the field of computational chemistry, molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors can be used to develop quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models, which predict the outcomes of reactions or the properties of compounds. For this compound, a variety of descriptors can be calculated to build predictive models for its synthetic performance.

These descriptors are typically categorized into several classes:

Constitutional Descriptors: These are the most straightforward descriptors, reflecting the molecular composition and including counts of atoms, bonds, and rings, as well as molecular weight.

Topological Descriptors: These describe the connectivity of atoms within the molecule, such as the Wiener index and Kier & Hall connectivity indices.

Geometrical Descriptors: These are derived from the 3D coordinates of the atoms and include information about the molecular size and shape.

Quantum-Chemical Descriptors: These are obtained from quantum mechanical calculations and provide insights into the electronic properties of the molecule. Key examples include the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO gap, dipole moment, and electrostatic potential charges. nih.gov

The development of predictive models for reaction outcomes involving this compound would begin with the calculation of a wide range of these descriptors. Subsequently, statistical methods such as multiple linear regression (MLR) or machine learning algorithms like artificial neural networks (ANN) would be employed to identify a subset of descriptors that are most strongly correlated with a specific reaction outcome, such as reaction yield or selectivity. nih.gov

For instance, in a hypothetical study on the dehydration of this compound to form various alkenes, a QSPR model could be developed to predict the ratio of different isomers formed. The following table illustrates a hypothetical set of calculated molecular descriptors for this compound.

Descriptor TypeDescriptor NameHypothetical ValueSignificance in Predicting Reactivity
ConstitutionalMolecular Weight224.29 g/mol Basic property influencing physical characteristics.
TopologicalWiener Index1258Reflects molecular branching and compactness.
GeometricalMolecular Surface Area250.5 ŲInfluences intermolecular interactions.
Quantum-ChemicalHOMO Energy-0.25 HartreeRelates to the ability to donate electrons.
Quantum-ChemicalLUMO Energy0.05 HartreeRelates to the ability to accept electrons.
Quantum-ChemicalDipole Moment2.5 DebyeIndicates the overall polarity of the molecule.

Correlation Studies between Structural Features and Synthetic Performance

The synthetic performance of this compound is intrinsically linked to its structural features. The fluorine atom at the meta-position of the phenyl ring, the hydroxyl group, and the methyl group on the cyclohexane ring all play crucial roles in determining its reactivity and the stereochemistry of its reactions.

Correlation studies aim to establish a direct relationship between these structural attributes and observable synthetic outcomes. For example, the electron-withdrawing nature of the fluorine atom can influence the acidity of the hydroxyl group and the stability of any carbocation intermediates formed during a reaction. The position of the methyl group can introduce steric hindrance, directing incoming reagents to a specific face of the molecule and thereby influencing the stereoselectivity of a reaction.

A hypothetical correlation study might investigate the impact of different substituents on the phenyl ring (in place of the fluorine) on the rate of a specific reaction. By systematically varying the substituent and measuring the reaction rate, a Hammett plot could be constructed to quantify the electronic effects of the substituent on the reaction's transition state.

The following table presents a hypothetical dataset from such a correlation study, examining the effect of the substituent at the 3-position of the phenyl ring on the relative rate of a hypothetical etherification reaction.

Substituent (X) in 1-(3-X-phenyl)-4-methylcyclohexan-1-olHammett Constant (σ)Relative Reaction Rate
-OCH₃-0.270.5
-CH₃-0.070.8
-H01.0
-F0.342.2
-Cl0.372.4
-NO₂0.785.1

This hypothetical data illustrates that electron-withdrawing groups (with positive Hammett constants) increase the reaction rate, suggesting that the development of a partial positive charge at the benzylic carbon is a key feature of the reaction mechanism. Such studies, combining experimental data with computational analysis, are essential for understanding and predicting the synthetic utility of this compound and its analogs.

Chemical Reactivity and Transformations of 1 3 Fluorophenyl 4 Methylcyclohexan 1 Ol

Derivatization Strategies for Functional Group Interconversion

Functional group interconversion of 1-(3-fluorophenyl)-4-methylcyclohexan-1-ol allows for the synthesis of a variety of derivatives. These transformations are centered around the reactivity of the tertiary hydroxyl group and the potential for elimination reactions involving the cyclohexyl ring.

Dehydration Reactions to Cyclohexene (B86901) Derivatives and Studies of Regioselectivity

The acid-catalyzed dehydration of this compound is a prominent reaction that leads to the formation of cyclohexene derivatives. This elimination reaction proceeds via an E1 mechanism, involving the formation of a tertiary carbocation intermediate. The regioselectivity of this reaction is governed by Zaitsev's rule, which predicts that the more substituted alkene will be the major product.

In the case of this compound, protonation of the hydroxyl group followed by the loss of a water molecule generates a tertiary carbocation at the C1 position of the cyclohexane (B81311) ring. Subsequent elimination of a proton from an adjacent carbon atom leads to the formation of a double bond. There are three possible cyclohexene products, with the most substituted and therefore most stable alkene being the major product. The presence of the electron-withdrawing 3-fluorophenyl group can influence the stability of the carbocation and potentially affect the product distribution. It is expected that the major product will be 1-(3-fluorophenyl)-4-methylcyclohex-1-ene, as it is the most substituted alkene.

ProductStructureStabilityExpected Yield
1-(3-Fluorophenyl)-4-methylcyclohex-1-eneTrisubstituted alkeneMost stableMajor product
3-(3-Fluorophenyl)-4-methylcyclohex-1-eneDisubstituted alkeneLess stableMinor product
4-(3-Fluorophenyl)-1-methylcyclohex-1-eneTrisubstituted alkeneStablePossible minor product

Esterification and Etherification Reactions for Protecting Group Strategies or Analog Synthesis

Esterification: The esterification of tertiary alcohols like this compound can be challenging due to steric hindrance around the hydroxyl group. Direct Fischer esterification with a carboxylic acid under acidic conditions is often inefficient. More effective methods typically involve the use of more reactive acylating agents, such as acid chlorides or anhydrides, often in the presence of a base like pyridine (B92270) to neutralize the liberated acid. These reactions are crucial for installing protecting groups on the hydroxyl function or for synthesizing ester analogs with potentially different biological activities.

Etherification: Similarly, the formation of ethers from this compound is also subject to steric hindrance. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is generally not feasible for tertiary alcohols as the alkoxide is a strong base and would promote elimination of the alkyl halide. Acid-catalyzed etherification with a primary alcohol can be an alternative, but it often competes with the dehydration of the tertiary alcohol.

Exploration of Skeletal Rearrangement Reactions

The formation of carbocation intermediates from this compound opens up the possibility of skeletal rearrangements, leading to structurally diverse products.

Pinacol-type Rearrangements and Related Carbocation Chemistry

The pinacol (B44631) rearrangement is a classic acid-catalyzed reaction of 1,2-diols that results in a carbon skeleton rearrangement to form a ketone. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com While this compound is not a 1,2-diol, the carbocation generated during its dehydration can undergo rearrangements analogous to the principles of the pinacol rearrangement. libretexts.orgthieme.de If a vicinal diol precursor, 1-(3-fluorophenyl)-4-methylcyclohexane-1,2-diol, were subjected to acidic conditions, a pinacol rearrangement would be expected. core.ac.uk

The mechanism involves protonation of one of the hydroxyl groups and its departure as water to form a carbocation. wikipedia.org The stability of the resulting carbocation dictates the course of the reaction. In the case of the hypothetical diol precursor, formation of a carbocation at the C1 position would be favored due to the stabilizing effect of the adjacent phenyl ring, despite the deactivating effect of the fluorine atom. Subsequently, a 1,2-hydride or 1,2-alkyl shift would occur to generate a more stable carbocation, which then rearranges to the final ketone product. The migratory aptitude of different groups (phenyl > hydride > alkyl) plays a crucial role in determining the product of the rearrangement. wikipedia.org

Intramolecular Cyclizations and Transannular Reactions

The structure of this compound allows for the possibility of intramolecular cyclization reactions, particularly under conditions that promote carbocation formation. The 3-fluorophenyl group, being part of the molecule, can act as an internal nucleophile in an intramolecular Friedel-Crafts type reaction. masterorganicchemistry.comresearcher.life Protonation of the hydroxyl group and loss of water would generate a tertiary carbocation, which could then be attacked by the electron-rich phenyl ring, leading to the formation of a new ring system. The position of the fluorine atom on the phenyl ring will direct the cyclization to either the ortho or para position relative to the cyclohexyl substituent.

Transannular reactions, which involve reactions between non-adjacent atoms in a ring, are also a possibility in the cyclohexane system, although less common than in medium-sized rings. scripps.edu In the context of the carbocation generated from this compound, a transannular hydride shift could potentially occur, leading to a rearranged carbocation and subsequently different elimination or substitution products. The likelihood of such a reaction would depend on the conformation of the cyclohexane ring and the proximity of a hydrogen atom to the carbocation center.

Applications as a Synthetic Building Block in Multistep Organic Synthesis

The structure of this compound makes it a potentially versatile building block for creating more elaborate molecules, particularly in the fields of medicinal chemistry and materials science. Its utility stems from the ability to selectively modify the hydroxyl group, the cyclohexyl ring, or the fluorophenyl ring.

The strategic value of this compound in multistep synthesis lies in the sequential reactions of its functional groups. The tertiary alcohol is a key reactive site. Under acidic conditions, protonation of the hydroxyl group transforms it into a good leaving group (water), generating a tertiary carbocation centered on the cyclohexyl ring. This intermediate can then undergo several transformations:

Elimination Reactions: Loss of a proton from an adjacent carbon can lead to the formation of various isomeric alkenes, such as 1-(3-fluorophenyl)-4-methylcyclohex-1-ene. This introduces a site of unsaturation that can be further functionalized through reactions like epoxidation, dihydroxylation, or polymerization.

Substitution Reactions: The carbocation can be trapped by various nucleophiles to introduce new functional groups. For instance, a Friedel-Crafts-type intramolecular alkylation could occur if a suitable aromatic ring is tethered to the molecule, leading to the formation of complex polycyclic systems.

Ether and Ester Formation: The hydroxyl group can be directly converted into ethers or esters under appropriate conditions, allowing for the connection of this molecular fragment to other parts of a larger target molecule.

The 4-methyl group on the cyclohexane ring provides a stereochemical marker and influences the conformational preference of the ring, which can be crucial in designing molecules with specific three-dimensional shapes for biological activity.

This compound serves as a valuable scaffold for constructing more complex ring systems. The combination of the cyclohexane ring and the phenyl group provides a foundation for building bridged, spiro, or fused ring systems.

Heterocyclic Synthesis: While direct participation of the existing functional groups in forming a heterocycle is not straightforward, they serve as handles for introducing the necessary functionality. For example, oxidation of the cyclohexane ring or functionalization of the phenyl ring could introduce groups that can then participate in cyclization reactions to form heterocycles like oxazines or thiazines. The synthesis of various six-membered heterocycles is a cornerstone of pharmaceutical chemistry, and building blocks that provide a pre-formed carbocyclic core are highly valuable.

Polycyclic Synthesis: The generation of the tertiary carbocation mentioned previously is a key step toward forming polycyclic structures. Intramolecular reactions, such as cyclization onto the fluorophenyl ring (a Friedel-Crafts alkylation), could lead to the formation of fused systems, although this may require activation of the aromatic ring. More complex strategies could involve converting the hydroxyl group into a different functional group that can participate in ring-closing metathesis or Diels-Alder reactions.

Reactivity Studies of the Fluorine and Phenyl Moieties

The 3-fluorophenyl group is another key site for synthetic transformations, allowing for the elaboration of the aromatic portion of the molecule.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for modifying aromatic rings. The position of substitution on the 3-fluorophenyl ring of the title compound is directed by the combined electronic effects of the fluorine atom and the C1-alkyl substituent (the 4-methylcyclohexan-1-ol group).

Directing Effects:

Alkyl Group: The 1-(4-methylcyclohexan-1-ol) group is connected via a C-C bond and acts as an electron-donating group through induction (+I effect) and hyperconjugation. Alkyl groups are activating and are also ortho, para-directors.

Predicted Regioselectivity: In this compound, the two substituents work together to determine the outcome. The fluorine is at C3 and the alkyl group is at C1. The potential sites for substitution are C2, C4, C5, and C6.

The alkyl group at C1 directs to positions C2, C4, and C6 (ortho and para).

The fluorine atom at C3 directs to positions C2, C4 (ortho), and C6 (para).

Both groups strongly favor substitution at positions 2, 4, and 6. However, steric hindrance from the bulky 1-(4-methylcyclohexan-1-ol) substituent would likely disfavor attack at the adjacent C2 and C6 positions. Therefore, electrophilic attack is most likely to occur at the C4 position, which is para to the activating alkyl group and ortho to the fluorine atom.

Table 1: Predicted Directing Effects for Electrophilic Aromatic Substitution
Position on Phenyl RingRelation to Alkyl Group (C1)Relation to Fluorine (C3)Combined EffectPredicted Outcome
C2ortho (Activating)ortho (Directing)Electronically FavorableMinor product (steric hindrance)
C4para (Activating)ortho (Directing)Electronically FavorableMajor product
C5meta (Deactivating)meta (Non-directing)Electronically UnfavorableTrace product
C6ortho (Activating)para (Directing)Electronically FavorableMinor product (steric hindrance)

The carbon-fluorine bond is the strongest single bond to carbon, making aryl fluorides generally less reactive in palladium-catalyzed cross-coupling reactions compared to other aryl halides. However, significant advances in catalyst design have made these transformations feasible, particularly for electron-deficient aryl fluorides. For a relatively neutral substrate like this compound, specialized catalyst systems would be required.

Several key cross-coupling reactions could be envisioned for the derivatization of the C-F bond:

Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl fluoride (B91410) with an organoboron compound (e.g., a boronic acid or ester). This is one of the most versatile C-C bond-forming reactions and could be used to introduce new aryl or alkyl groups at the C3 position.

Buchwald-Hartwig Amination: This powerful reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl fluoride with an amine. This would convert the 3-fluorophenyl group into a 3-aminophenyl derivative, opening up a vast array of further chemical modifications.

Sonogashira Coupling: This reaction couples the aryl fluoride with a terminal alkyne to form an arylalkyne, a valuable structure in organic synthesis and materials science. Successful Sonogashira couplings of even unreactive fluoroarenes have been reported using specific catalyst systems.

The success of these reactions would depend heavily on the choice of palladium catalyst, ligand, base, and reaction conditions. Modern catalysts often employ bulky, electron-rich phosphine (B1218219) ligands to facilitate the challenging oxidative addition of the C-F bond to the palladium center.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions
Reaction NameCoupling PartnerBond FormedPotential Product Type
Suzuki-MiyauraR-B(OH)₂C-CBiphenyl or alkyl-aryl derivatives
Buchwald-HartwigR₂NHC-NAryl amine derivatives
SonogashiraR-C≡CHC-C (sp)Arylalkyne derivatives
Stille CouplingR-Sn(Alkyl)₃C-CBiphenyl or vinyl-aryl derivatives
Heck CouplingAlkeneC-C (sp²)Styrenyl derivatives

Advanced Analytical Method Development for Research and Quality Control of 1 3 Fluorophenyl 4 Methylcyclohexan 1 Ol

Chromatographic Methodologies for Purity Assessment and Impurity Profiling

Chromatographic techniques are fundamental in separating, identifying, and quantifying 1-(3-Fluorophenyl)-4-methylcyclohexan-1-ol and its related impurities. unr.edu.ar The selection of a specific method is contingent on the analyte's properties and the analytical objective, such as purity determination or the identification of trace-level impurities. nih.gov

High-Performance Liquid Chromatography (HPLC) Method Development (Normal Phase, Reverse Phase)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and impurity profiling of non-volatile, thermally labile compounds like this compound. researchgate.net The development of a robust HPLC method requires careful optimization of the stationary phase, mobile phase, and detection parameters.

Reverse-Phase (RP) HPLC: This is the most common mode used for the analysis of moderately polar compounds. For this compound, a C18 or C8 column would be a suitable stationary phase. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), run in either an isocratic or gradient elution mode to achieve optimal separation of the main compound from its potential impurities. The fluorophenyl group provides a chromophore, making UV detection, typically in the range of 210-270 nm, an effective means of detection. nih.govresearchgate.net

Normal-Phase (NP) HPLC: While less common, NP-HPLC can be advantageous for separating isomers or highly non-polar impurities. A silica (B1680970) or cyano-bonded column could be employed with a non-polar mobile phase, such as a mixture of hexane (B92381) and isopropanol (B130326).

A well-developed HPLC method is crucial for creating a detailed impurity profile, which is essential for the quality and safety of any chemical substance used in further applications. unr.edu.ar

Table 1: Illustrative RP-HPLC Method Parameters for Purity Analysis

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: Water; B: Acetonitrile
Gradient 60% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL

Table 2: Example Purity Data from RP-HPLC Analysis

Peak IdentityRetention Time (min)Peak AreaArea %
Impurity 1 (Starting Material)4.51,5000.05
This compound 12.8 2,989,500 99.85
Impurity 2 (By-product)15.26,0000.10

Gas Chromatography (GC) for Volatile Components and Reaction Monitoring

Gas Chromatography (GC) is an ideal technique for the analysis of volatile and semi-volatile compounds that are thermally stable. It is particularly useful for monitoring the presence of residual solvents or unreacted volatile starting materials from the synthesis of this compound. For instance, in a typical Grignard synthesis, GC can be used to detect residual 4-methylcyclohexanone (B47639) or solvents like diethyl ether and tetrahydrofuran (B95107).

The compound itself can be analyzed by GC, likely requiring a moderately polar capillary column (e.g., a 5% phenyl-polysiloxane phase). Temperature programming is employed to ensure the elution of both highly volatile solvents and the less volatile target compound within a reasonable timeframe. Detection is commonly achieved using a Flame Ionization Detector (FID) for general hydrocarbon analysis or a Mass Spectrometer (MS) for definitive identification of impurities.

Table 3: Hypothetical GC Parameters and Retention Times for Impurity Analysis

ParameterSetting
Column DB-5, 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, 1.2 mL/min
Inlet Temperature 250°C
Oven Program 50°C (2 min), then 15°C/min to 280°C (5 min)
Detector FID at 300°C
CompoundExpected Retention Time (min)
Diethyl Ether (Solvent)2.1
4-Methylcyclohexanone (Starting Material)8.5
1-Bromo-3-fluorobenzene (B1666201) (Starting Material)9.7
This compound 14.2

Thin-Layer Chromatography (TLC) for Rapid Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for qualitatively monitoring the progress of a chemical reaction. quora.com In the synthesis of this compound, which is often prepared via a Grignard reaction, TLC is invaluable for determining the consumption of the starting ketone. nii.ac.jpchemistryconnected.com

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica gel) alongside spots of the starting materials. The plate is then developed in a suitable solvent system, often a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The separated spots are visualized, usually under UV light, which makes the aromatic starting material and product visible. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction's progression towards completion.

Table 4: Example TLC Data for Grignard Reaction Monitoring

CompoundRf Value (3:1 Hexane:Ethyl Acetate)UV Active
4-Methylcyclohexanone0.65No
3-Fluorophenylmagnesium bromide0.00 (at baseline)Yes
This compound 0.40 Yes

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. chrom-china.com SFC bridges the gap between GC and HPLC and offers advantages such as high speed, efficiency, and reduced organic solvent consumption, aligning with green chemistry principles. selvita.com

A key application of SFC is in chiral separations. chromatographyonline.comeuropeanpharmaceuticalreview.com The target molecule, this compound, possesses a chiral center at the carbinol carbon (C1 of the cyclohexane (B81311) ring). Therefore, it exists as a pair of enantiomers. SFC coupled with a chiral stationary phase (CSP) is an exceptionally effective method for separating these enantiomers, which is often a critical requirement in pharmaceutical development. researchgate.net The addition of a polar co-solvent, such as methanol or ethanol, to the CO2 mobile phase is typically required to modulate retention and achieve separation.

Table 5: Illustrative Chiral SFC Method for Enantiomeric Separation

ParameterCondition
Column Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm
Mobile Phase Supercritical CO₂ / Methanol (85:15)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 35°C
Detection UV at 254 nm
Result Baseline separation of the two enantiomers

Quantitative Analytical Techniques for Concentration and Purity Determination in Research Samples

Accurate determination of concentration and purity is essential in research to ensure the reliability of experimental data. While chromatographic methods provide purity information, spectrophotometric techniques offer a rapid means for concentration determination.

Spectrophotometric Methods (UV-Vis) for Concentration Analysis

UV-Visible (UV-Vis) spectrophotometry is a widely used quantitative technique for compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. libretexts.org The presence of the 3-fluorophenyl group in this compound makes it an ideal candidate for UV-Vis analysis.

The method relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. To determine the concentration of an unknown sample, a calibration curve is first generated by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve. This method is fast, simple, and highly sensitive. libretexts.org

Table 6: Example Data for UV-Vis Calibration Curve

Solvent: Methanol, λmax: 263 nm

Concentration (µg/mL)Absorbance
100.112
250.280
500.561
750.842
1001.124
Resulting Equation y = 0.0112x + 0.0004; R² = 0.9999

Titrimetric Methods for Hydroxyl Group Quantification

The quantification of the hydroxyl group in this compound is crucial for determining its purity and for assaying the compound in various matrices. As a tertiary alcohol, its hydroxyl group exhibits lower reactivity compared to primary and secondary alcohols, necessitating carefully selected and optimized titrimetric methods.

One of the most common approaches for hydroxyl group determination is acetylation , where the hydroxyl group reacts with an excess of a known amount of acetic anhydride (B1165640), typically in the presence of a catalyst like pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP). The unreacted acetic anhydride is then hydrolyzed to acetic acid, and the total acetic acid is titrated with a standardized solution of a strong base, such as sodium hydroxide. A blank determination is performed concurrently to account for the acetic anhydride that does not react with the alcohol. The difference in the volume of titrant consumed between the blank and the sample is directly proportional to the amount of hydroxyl groups present.

However, the steric hindrance around the tertiary hydroxyl group in this compound may lead to slow or incomplete acetylation. To overcome this, more reactive acylating agents or more forcing reaction conditions may be employed. For instance, propionic anhydride or phthalic anhydride can be used.

An alternative and often more suitable method for tertiary alcohols is derivatization followed by titration . For example, the reaction with an excess of a silylating agent, such as chlorotrimethylsilane, in the presence of a base can be employed. The reaction consumes the hydroxyl group, and the change in a related property can be measured titrimetrically.

Another approach involves oxidation-reduction titration . However, the oxidation of tertiary alcohols requires harsh conditions and strong oxidizing agents, which may lead to side reactions and is generally less preferred for quantitative analysis due to a lack of specificity.

A more specific method for tertiary hydroxyl groups involves their reaction with hydriodic acid to form the corresponding alkyl iodides. These can then be extracted and the iodine content determined titrimetrically. nih.gov

For routine quality control, an optimized acetylation method is often developed. The following table illustrates a hypothetical dataset from the validation of an acetylation-based titrimetric method for the quantification of this compound.

ParameterResultAcceptance Criteria
Linearity (R²) 0.9995≥ 0.999
Accuracy (% Recovery) 99.8%98.0% - 102.0%
Precision (RSD)
- Repeatability0.5%≤ 1.0%
- Intermediate Precision0.8%≤ 2.0%
Specificity No interference from related impuritiesSpecific
Range 50 - 150% of the nominal concentrationDefined

Development of Certified Reference Standards and Robust Analytical Protocols

A Certified Reference Standard (CRS) is a highly purified and well-characterized substance used as a benchmark for analytical measurements. nist.gov The development of a CRS for this compound is a critical step in ensuring the accuracy and reliability of its quality control testing. The process involves several key stages:

Synthesis and Purification: The compound is synthesized and purified to the highest possible degree using techniques such as recrystallization and chromatography. The goal is to obtain a material with a purity of typically ≥99.5%.

Comprehensive Characterization: The purified material undergoes extensive characterization to confirm its identity and purity. This involves a battery of analytical techniques:

Spectroscopic Methods: Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR, ¹⁹F NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to confirm the molecular structure.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed to assess purity and identify any potential impurities.

Thermal Analysis: Differential Scanning Calorimetry (DSC) is used to determine the melting point and assess polymorphic purity. Thermogravimetric Analysis (TGA) provides information on thermal stability and the presence of residual solvents.

Elemental Analysis: To confirm the empirical formula.

Water Content: Determined by Karl Fischer titration.

Value Assignment: The purity of the CRS is assigned based on a mass balance approach, taking into account the results from chromatographic purity, water content, residual solvents, and non-volatile residue.

Documentation and Certification: A comprehensive certificate of analysis is prepared, detailing all the characterization data, the assigned purity value with its uncertainty, and recommendations for storage and handling.

The development of a robust analytical protocol for routine quality control is performed in parallel with the establishment of the CRS. This protocol, typically an HPLC method, is validated according to ICH guidelines to ensure it is fit for its intended purpose (e.g., assay, impurity profiling).

The following table outlines a typical set of specifications for a certified reference standard of this compound.

TestMethodSpecification
Appearance VisualWhite to off-white crystalline powder
Identity IR, ¹H NMR, ¹³C NMR, ¹⁹F NMR, MSConforms to structure
Purity (by HPLC) HPLC-UV≥ 99.5%
Individual Impurity HPLC-UV≤ 0.1%
Total Impurities HPLC-UV≤ 0.5%
Water Content Karl Fischer Titration≤ 0.5%
Residual Solvents GC-HSMeets ICH limits
Assay (on as-is basis) Titration or HPLC99.0% - 101.0%

Stability Studies for Research and Development Purposes (e.g., thermal, hydrolytic)

Stability studies are essential to understand how the quality of this compound varies with time under the influence of various environmental factors such as temperature, humidity, and light. unit.no These studies help in determining the re-test period or shelf life and recommended storage conditions. For research and development purposes, forced degradation (stress testing) is conducted to identify potential degradation products and establish stability-indicating analytical methods.

Thermal Stability: To assess thermal stability, samples of the compound are exposed to elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period. The samples are then analyzed at various time points to monitor for any degradation. The presence of the fluorophenyl group may influence the thermal stability. researchgate.net

Hydrolytic Stability: Hydrolytic stability is evaluated by exposing the compound to acidic, basic, and neutral aqueous solutions at various temperatures. Tertiary alcohols can be susceptible to acid-catalyzed dehydration to form alkenes. In the case of this compound, this would lead to the formation of 1-(3-fluorophenyl)-4-methylcyclohex-1-ene. The rate of degradation under these conditions is monitored over time.

The following interactive table presents a hypothetical summary of forced degradation studies on this compound.

Stress ConditionReagent/ConditionDurationObservationMajor Degradation Product(s)
Acid Hydrolysis 0.1 M HCl, 60°C24 hSignificant degradation1-(3-Fluorophenyl)-4-methylcyclohex-1-ene
Base Hydrolysis 0.1 M NaOH, 60°C24 hNo significant degradationNot applicable
Oxidative 3% H₂O₂, RT24 hMinor degradationRing-opened products
Thermal 80°C, dry heat7 daysNo significant degradationNot applicable
Photolytic ICH Q1B conditions1.2 million lux hoursMinor degradationPhotolytic rearrangement products

These stability studies are crucial for identifying the degradation pathways of the molecule and for developing a stability-indicating analytical method, typically an HPLC method, that can separate the parent compound from all potential degradation products. nih.govnih.gov This ensures that the method can accurately measure the compound's purity and content over its shelf life.

Future Research Trajectories and Broader Academic Context of 1 3 Fluorophenyl 4 Methylcyclohexan 1 Ol

Integration into Advanced Organic Synthesis Paradigms

The unique structural and electronic properties of 1-(3-Fluorophenyl)-4-methylcyclohexan-1-ol make it an intriguing candidate for exploration within modern synthetic methodologies. These approaches promise to enhance the efficiency, safety, and environmental footprint of its synthesis and subsequent transformations.

Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety, and the potential for automation. For the synthesis of this compound, a key step often involves a Grignard reaction between a ketone precursor and a Grignard reagent. pearson.com Implementing this and subsequent reactions in a continuous flow setup could lead to higher yields, reduced reaction times, and improved process control. The modular nature of flow reactors also facilitates rapid screening of reaction conditions, such as temperature, pressure, and catalyst loading, to quickly identify optimal parameters.

Visible-light photoredox catalysis and electrosynthesis represent powerful and sustainable strategies for chemical transformations, often proceeding under mild conditions. The tertiary alcohol functionality of this compound, while generally resistant to conventional oxidation without breaking carbon-carbon bonds, could be activated under photoredox conditions. britannica.com For instance, the hydroxyl group could be derivatized into a redox-active ester, which could then undergo radical-based transformations to introduce new functional groups. Electrosynthesis could provide an alternative pathway for both the synthesis of the parent molecule and its subsequent modifications, avoiding the use of stoichiometric chemical oxidants or reductants. The fluorinated phenyl ring also presents opportunities for photoredox-mediated C-H functionalization or cross-coupling reactions. mdpi.com

Exploration of Novel Chemical Space Derived from the Compound

The scaffold of this compound serves as a valuable starting point for the creation of new molecules with potentially interesting biological or material properties.

The systematic modification of the this compound structure can lead to a library of new compounds. Key areas for modification include:

Aromatic Ring Substitution: The position and nature of the fluorine atom on the phenyl ring can be altered. Additionally, other substituents can be introduced to probe structure-activity relationships.

Cyclohexane (B81311) Ring Modification: The methyl group on the cyclohexane ring can be replaced with other alkyl or functional groups. The stereochemistry of the substituents on the cyclohexane ring can also be systematically varied.

Hydroxyl Group Derivatization: The tertiary alcohol can be converted into a wide range of other functional groups, such as ethers, esters, and halides, to explore their chemical and biological properties. britannica.comfiveable.me

The synthesis of these analogs would likely employ a variety of established and modern synthetic methods, including cross-coupling reactions and late-stage functionalization techniques.

The tertiary alcohol in this compound presents both challenges and opportunities for synthetic chemists. pearson.com While its reactivity is distinct from primary and secondary alcohols, this can be exploited to develop novel transformations. rsc.orgrutgers.edu For example, acid-catalyzed dehydration could lead to the formation of specific alkenes, which could then undergo further functionalization. rutgers.edu Research could also focus on developing new catalytic systems that can selectively activate the C-O bond of this tertiary alcohol for substitution or elimination reactions under mild conditions. The development of such methodologies would not only be applicable to this specific compound but would also contribute to the broader field of organic synthesis.

Contributions to Fundamental Organic Chemistry Principles

The study of this compound offers a valuable platform for advancing the understanding of fundamental principles in organic chemistry. Its specific substitution pattern—a tertiary alcohol on a conformationally biased cyclohexane ring bearing an electronically modified aromatic group—provides a unique molecular framework to investigate subtle stereoelectronic effects that govern chemical reactivity and reaction pathways.

Deeper Understanding of Structure-Reactivity Relationships in Cyclohexanol (B46403) Systems

The rigid structure of the 4-methylcyclohexane ring, which preferentially adopts a chair conformation with the methyl group in the equatorial position to minimize steric strain, serves as a reliable scaffold for studying reactivity. The tertiary hydroxyl group can be either axial or equatorial, leading to distinct diastereomers whose relative reactivity can illuminate key chemical principles.

The presence of the 3-fluorophenyl group at the carbinol center (C-1) introduces significant electronic effects. The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I) on the phenyl ring. This effect is transmitted to the benzylic carbon, influencing the stability of any potential carbocation intermediate that might form upon protonation and loss of the hydroxyl group. For instance, in acid-catalyzed dehydration or substitution (SN1-type) reactions, the fluorine atom would destabilize a carbocation at the C-1 position, thereby reducing the reaction rate compared to its non-fluorinated analog.

Furthermore, the position of the fluorine atom at the meta position is crucial. Unlike a para-substituent, a meta-fluoro group cannot engage in resonance stabilization or destabilization of a charge at the benzylic position. This allows for the specific isolation and study of inductive effects on reaction rates and equilibria. Research on such facially polarized cyclohexane rings, where C-F bonds are oriented to one face, has shown that these alignments can create significant molecular dipole moments, influencing intermolecular interactions and solid-state packing. st-andrews.ac.uknih.gov Systematic studies comparing the reaction kinetics of the cis- and trans-isomers of this compound could provide quantitative data on how stereochemistry and electronic perturbations synergistically control reactivity in cyclohexanol systems.

Elucidation of Complex Reaction Mechanisms and Stereochemical Control

The specific stereochemical and electronic features of this compound make it an excellent substrate for investigating complex reaction mechanisms. One area of significant interest is the potential for neighboring group participation by the phenyl ring during substitution or elimination reactions.

In reactions proceeding through a carbocation intermediate, the phenyl group can participate in anchimeric assistance, forming a bridged intermediate known as a phenonium ion. researchgate.net This participation can have profound consequences for the stereochemical outcome of the reaction, often leading to retention of configuration or rearrangement products. The electron-withdrawing fluorine atom on the phenyl ring would modulate the nucleophilicity of the aromatic π-system, influencing the propensity for phenonium ion formation. researchgate.net Studying the reaction of this compound under solvolytic conditions and analyzing the product distribution (including skeletal rearrangements and stereochemistry) could provide deep insights into the competition between the SN1 pathway, elimination (E1), and pathways involving aryl migration. researchgate.net

Moreover, the principles of stereochemical control are central to understanding reactions involving this molecule. rijournals.comrsc.org For example, in an E2 elimination, a strict anti-periplanar arrangement is required between the hydroxyl leaving group (after protonation) and a neighboring proton. The conformationally restricted 4-methylcyclohexane ring would limit the available protons for elimination, leading to high regioselectivity and stereoselectivity in the resulting alkene products. Comparing the elimination reactions of the two diastereomers (axial vs. equatorial alcohol) would provide a clear demonstration of these stereoelectronic requirements.

Potential Roles in Materials Science or Catalyst Design (excluding any biological/clinical applications)

Beyond its utility in fundamental organic chemistry, the molecular architecture of this compound suggests several forward-looking applications in the design of novel materials and catalysts. The combination of a rigid aliphatic core, a fluorinated aromatic moiety, and a reactive hydroxyl group provides a versatile toolkit for molecular engineering.

Exploration as a Monomer or Building Block for Specialty Polymers

Fluorinated polymers are renowned for their exceptional properties, including high thermal stability, chemical inertness, low surface energy, and hydrophobicity. researchgate.netmdpi.com this compound could serve as a valuable monomer for creating specialty polymers with tailored characteristics.

The hydroxyl group provides a reactive handle for polymerization via condensation reactions. It could be used to synthesize polyesters (by reacting with dicarboxylic acids) or polyethers. The incorporation of the bulky and rigid 4-methylcyclohexyl and 3-fluorophenyl groups into the polymer backbone would restrict chain mobility, likely resulting in polymers with high glass transition temperatures (Tg), enhanced mechanical stiffness, and good dimensional stability.

The presence of fluorine would impart the characteristic properties of fluoropolymers. researchgate.netman.ac.uk These materials could find applications as advanced coatings with low surface energy (hydrophobic and oleophobic), high-performance dielectrics for microelectronics, or gas separation membranes where the fluorine content can enhance gas solubility and permeability. psu.eduresearchgate.net

Ligand Design for Organometallic Catalysis or Asymmetric Synthesis

While not a ligand itself, this compound is a promising chiral precursor for the synthesis of sophisticated ligands for organometallic catalysis. semanticscholar.orgmdpi.com Transition metal catalysis is a cornerstone of modern chemical synthesis, and the performance of a catalyst is critically dependent on the steric and electronic properties of its ligands. bdu.ac.inyoutube.com

The compound possesses a stereocenter at C-1, and the diastereomers could be resolved to provide enantiopure starting materials. The hydroxyl group can be used as an anchor point to attach the molecule to other ligand frameworks, or the phenyl ring could be further functionalized, for example, by introducing phosphine (B1218219) or N-heterocyclic carbene (NHC) precursors. semanticscholar.orgmdpi.com

The resulting ligands would have a well-defined three-dimensional structure due to the rigid cyclohexane core. This steric bulk is crucial for creating a specific chiral pocket around a metal center, which can induce high enantioselectivity in asymmetric reactions. rijournals.com The fluorine atom would serve as a subtle electronic tuner; its electron-withdrawing nature could modify the electron density at the metal center, thereby influencing the catalyst's activity, stability, and selectivity. youtube.com Such ligands could be valuable in key transformations like asymmetric hydrogenation or cross-coupling reactions.

Precursor for Advanced Functional Materials

The unique combination of structural motifs in this compound makes it a compelling building block for various advanced functional materials. The introduction of fluorine into organic molecules is a well-established strategy for creating materials with novel properties. psu.edursc.orgyoutube.com

The compound's rigid, non-planar structure coupled with a significant dipole moment arising from the C-F bond could be exploited in the design of organic materials for electronics or photonics. For instance, it could serve as a precursor for liquid crystals, where the defined shape and polarity are essential for forming mesophases. It could also be a component of organic light-emitting diode (OLED) host materials or be used to create amorphous molecular glasses with high thermal stability.

Furthermore, fluorinated compounds are known to form materials with very low surface energy. psu.eduresearchgate.net By leveraging the hydroxyl group for covalent attachment to surfaces (e.g., silica (B1680970) or metals), this molecule could be used to create robust, superhydrophobic coatings. Such surfaces have applications in self-cleaning materials, anti-icing technologies, and microfluidic devices. The fluorine atom's ability to engage in specific non-covalent interactions (such as F-H or F-π) could also be harnessed to direct the self-assembly of supramolecular structures like organogels or crystalline co-crystals with unique functional properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.